molecular formula C12H15N3O B14115381 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-

1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl-

Cat. No.: B14115381
M. Wt: 217.27 g/mol
InChI Key: HGALVNDKPMQZCT-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a cyclopentyloxy group at the 4-position and a methyl group at the 3-position. This structural configuration imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, followed by cyclization to form the pyrazolopyridine core . The reaction conditions often include the use of catalysts such as chiral-at-metal Rh(III) complexes, which promote the cyclization with high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazolopyridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced pyrazolopyridine derivatives.

    Substitution: Formation of halogenated pyrazolopyridine derivatives.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrazolo[4,3-c]pyridine, 4-(cyclopentyloxy)-3-Methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

4-cyclopentyloxy-3-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C12H15N3O/c1-8-11-10(15-14-8)6-7-13-12(11)16-9-4-2-3-5-9/h6-7,9H,2-5H2,1H3,(H,14,15)

InChI Key

HGALVNDKPMQZCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C=CN=C2OC3CCCC3

Origin of Product

United States

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